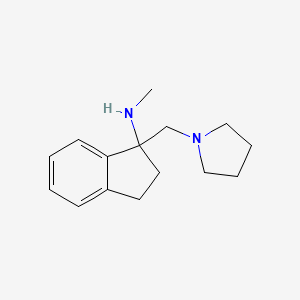

Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine

Description

Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine is a tertiary amine featuring an indan core substituted with a pyrrolidinylmethyl group and a methylamine moiety. It is commercially available as a research chemical (Ref: 10-F011809) and is classified under tertiary amines . Limited toxicological data are available for this compound, and it is recommended for research and development purposes only .

Properties

IUPAC Name |

N-methyl-1-(pyrrolidin-1-ylmethyl)-2,3-dihydroinden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-16-15(12-17-10-4-5-11-17)9-8-13-6-2-3-7-14(13)15/h2-3,6-7,16H,4-5,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHQBHYCKBTAIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCC2=CC=CC=C21)CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377718 | |

| Record name | Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885951-14-4 | |

| Record name | Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine typically involves multi-step organic reactions. A common approach might include:

Formation of the Indane Moiety: Starting with a suitable indane precursor, various functional groups can be introduced through reactions such as Friedel-Crafts alkylation or acylation.

Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a halogenated intermediate reacts with pyrrolidine.

Methylation: The final step involves the methylation of the intermediate compound to form the desired amine.

Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

Reduction: Reduction reactions could lead to the formation of secondary or primary amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products: The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted indanes, pyrrolidines, or methylated derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of Mannich bases, including those related to methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine, exhibit significant antimicrobial properties. For instance, compounds synthesized through the Mannich reaction have shown effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 5-(3,4-Dichlorophenyl)-3-[4-(piperidin-4-yl)piperidin-1-yl]-methyl-1,3,4-oxadiazol-2(3H)-one | 32 | Staphylococcus aureus |

| 8-[(6-methoxy-1-octyl-1H-indol-3-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane | 16 | Escherichia coli |

Anticancer Potential

The anticancer activity of methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine and its derivatives has been explored in various studies. For example, certain analogs have been tested against human cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer), showing promising results in inhibiting cell proliferation . The structure–activity relationship (SAR) studies indicate that modifications to the indan and pyrrolidine moieties can enhance anticancer efficacy.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N-(4-Methoxyphenyl)-5-(pyrrolidin-1-yl)-indole | 12.5 | MDA-MB-231 |

| 2-(4-Bromophenyl)-N-methylpyrrolidine | 8.0 | HT-29 |

Neuroprotective Effects

Emerging research suggests that compounds similar to methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine may also exhibit neuroprotective properties. Studies indicate potential mechanisms such as inhibition of acetylcholinesterase activity, which is crucial for maintaining neurotransmitter levels in neurodegenerative diseases like Alzheimer's .

Case Study 1: Antimycobacterial Activity

A series of indole derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among them, a compound derived from methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine exhibited an MIC value of 2 µg/mL, indicating strong potential as an antitubercular agent .

Case Study 2: Cholinesterase Inhibition

Research into cholinesterase inhibitors has identified several pyrrolidine-containing compounds with significant activity. One study reported that a derivative of methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine showed comparable potency to established drugs like Galantamine in inhibiting acetylcholinesterase .

Mechanism of Action

The mechanism of action for Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine would depend on its specific interactions with molecular targets. Generally, amines can interact with receptors, enzymes, or other proteins, potentially modulating their activity. The exact pathways and molecular targets would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several pyrrolidine-containing amines. Key analogues include:

Key Observations :

- The indan core in Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine and S 18126 may enhance receptor binding affinity compared to simpler phenyl-substituted analogues .

Pharmacological and Toxicological Profiles

Pharmacological Activity

- Dopamine Receptor Interactions: S 18126, an indan-containing compound, exhibits >100-fold selectivity for dopamine D4 receptors (Ki = 2.4 nM) over D2/D3 receptors.

- Psychostimulant Analogues: α-PVP acts as a potent dopamine/norepinephrine reuptake inhibitor, causing cardiotoxicity and psychosis. The absence of a ketone group in Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine likely mitigates such effects.

Biological Activity

Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine possesses a unique structure that incorporates a pyrrolidine moiety, which is often linked to various biological activities. The presence of the indan group may enhance its interaction with biological targets, potentially affecting its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to pyrrolidine derivatives. For instance, various pyrrolidine alkaloids have demonstrated significant antibacterial and antifungal activity. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 0.0039 to 0.025 mg/mL against bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Name | MIC (mg/mL) | Target Organism |

|---|---|---|

| 2,6-Dipyrrolidino-1,4-dibromobenzene | 0.0039 | Staphylococcus aureus |

| 2,4,6-Tripyrrolidinochlorobenzene | 0.025 | Escherichia coli |

| Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine | TBD | TBD |

The specific MIC for methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine has yet to be determined in the available literature but is expected to be in a similar range based on structural analogs.

Cytotoxicity and Anticancer Potential

In vitro studies have shown that compounds containing similar amine structures exhibit cytotoxic effects against various cancer cell lines. For example, Mannich bases derived from pyrrolidine have been tested against oral squamous cell carcinoma lines and showed promising cytotoxicity .

Table 2: Cytotoxicity of Pyrrolidine Derivatives Against Cancer Cell Lines

| Compound Name | Cancer Cell Line | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| MT8 (N-methylpiperazine derivative) | Ca9–22 (gingival carcinoma) | TBD | TBD |

| MT10 (Piperidine derivative) | HSC-3 | TBD | TBD |

| Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine | TBD | TBD | TBD |

The biological activity of methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine may be attributed to its ability to interact with cellular targets. Similar compounds have been shown to disrupt bacterial cell walls or interfere with enzyme systems critical for cell survival .

Case Studies and Research Findings

A comprehensive study on the synthesis and biological evaluation of pyrrole derivatives indicated that modifications to the nitrogen-containing ring could enhance antibacterial potency . This suggests that structural variations in methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine could yield derivatives with improved bioactivity.

Example Case Study

In one study, a series of pyrrole-based compounds were synthesized and evaluated for their antimicrobial properties. The results indicated that certain substitutions significantly increased activity against Gram-positive bacteria compared to Gram-negative strains . Such findings underscore the importance of chemical structure in determining biological activity.

Q & A

What are the common synthetic routes for Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine, and how can reaction conditions be optimized?

Level: Basic

Answer:

The compound is typically synthesized via reductive amination , a method widely used for secondary amines. A general approach involves reacting indan-1-ylmethylamine derivatives with pyrrolidine-containing aldehydes/ketones in the presence of reducing agents like sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts . Key parameters for optimization include:

- pH control : NaBH3CN requires mildly acidic conditions (pH ~5–6) to stabilize intermediates.

- Catalyst selection : Pd/C or Raney Ni enhances efficiency in hydrogenation-based routes.

- Solvent choice : Polar aprotic solvents (e.g., DMF, methanol) improve solubility and reaction rates.

Yield improvements (up to 85%) are achievable by monitoring reaction progress via TLC or LC-MS .

How can stereochemical outcomes be controlled during the synthesis of chiral derivatives?

Level: Advanced

Answer:

Chiral centers in derivatives (e.g., the indan-1-yl group) require enantioselective synthesis. Methods include:

- Chiral catalysts : Use of (R)- or (S)-BINAP ligands in asymmetric hydrogenation to favor specific enantiomers .

- Chiral resolving agents : Diastereomeric salt formation with tartaric acid derivatives for purification .

- Kinetic resolution : Enzymatic catalysis (e.g., lipases) to selectively hydrolyze one enantiomer .

Characterization via circular dichroism (CD) or chiral HPLC (e.g., Chiralpak® columns) validates enantiomeric excess (>95% ee) .

What advanced techniques are recommended for structural elucidation and crystallographic analysis?

Level: Advanced

Answer:

- X-ray crystallography : The SHELX suite (SHELXL/SHELXD) resolves complex stereochemistry and hydrogen-bonding networks. For accurate refinement, high-resolution data (≤1.0 Å) and TWIN commands for twinned crystals are critical .

- Dynamic NMR : Detects conformational flexibility (e.g., pyrrolidine ring puckering) via variable-temperature ¹H NMR .

- DFT calculations : Gaussian or ORCA software predicts optimized geometries and electronic properties, corroborating experimental data .

How should researchers design in vitro and in silico assays to evaluate biological activity?

Level: Basic/Advanced

Answer:

- Basic (in vitro) :

- Advanced (in silico) :

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., bacterial gyrase). Focus on key residues (e.g., LEU704 in androgen receptor) and docking scores (≤−7.0 kcal/mol) .

- MD simulations : GROMACS assesses ligand-receptor stability over 100-ns trajectories .

How can contradictory bioactivity data between batches be systematically addressed?

Level: Advanced

Answer:

Contradictions often arise from:

- Purity issues : Quantify impurities via HPLC-MS; repurify using preparative chromatography (C18 columns, acetonitrile/water gradients) .

- Solvent residues : Residual DMF or THF (detected via ¹H NMR) may inhibit assays. Lyophilization or rotary evaporation under high vacuum mitigates this .

- Stereochemical variability : Enforce strict enantiomeric characterization (see FAQ 2) to eliminate batch-to-batch variability .

What safety protocols are critical for handling this compound in lab settings?

Level: Basic

Answer:

- PPE : Nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of amine vapors .

- Spill management : Neutralize spills with 5% acetic acid, followed by absorption with vermiculite .

- First aid : Immediate irrigation (15 min) for eye/skin contact; seek medical attention for respiratory distress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.